N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20124751
InChI: InChI=1S/C15H15N3O5S/c1-10-14(4-3-5-15(10)18(20)21)17-24(22,23)13-8-6-12(7-9-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)
SMILES:
Molecular Formula: C15H15N3O5S
Molecular Weight: 349.4 g/mol

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC20124751

Molecular Formula: C15H15N3O5S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C15H15N3O5S
Molecular Weight 349.4 g/mol
IUPAC Name N-[4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C15H15N3O5S/c1-10-14(4-3-5-15(10)18(20)21)17-24(22,23)13-8-6-12(7-9-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)
Standard InChI Key SKIPTCRONUNHIR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, NN-[4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl]acetamide, reflects its intricate structure. Key features include:

  • Sulfamoyl linker: Connects the 2-methyl-3-nitrophenyl group to the para position of the phenylacetamide core.

  • Nitrophenyl substituent: The 2-methyl-3-nitro configuration introduces steric and electronic effects, influencing reactivity and biological interactions .

  • Acetamide terminus: Provides hydrogen-bonding capability, enhancing solubility and target binding.

The canonical SMILES representation, \text{CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C, and InChIKey (SKIPTCRONUNHIR-UHFFFAOYSA-N) further delineate its topology.

Physicochemical Characteristics

PropertyValue/Description
Molecular Weight349.4 g/mol
SolubilityLikely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and acetamide groups
LogP (Partition Coefficient)Estimated ~2.5 (moderate lipophilicity)
pKaSulfonamide proton ~10; acetamide NH ~14

The nitro group (-NO2\text{-NO}_2) contributes to electron-withdrawing effects, while the methyl group enhances hydrophobic interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization:

  • Sulfonylation: Reacting 2-methyl-3-nitrobenzenesulfonamide with 4-aminophenylacetamide in the presence of a coupling agent (e.g., SOCl2\text{SOCl}_2) to form the sulfamoyl bridge.

  • Acylation: Protecting the amine group via acetic anhydride treatment, yielding the acetamide terminus.

Critical parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric precision to minimize byproducts.

Comparative Analysis with Analogues

Structurally similar compounds, such as NN-(4-methyl-3-nitrophenyl)acetamide (PubChem CID: 73133 ), lack the sulfamoyl group, resulting in reduced molecular weight (194.19 g/mol ) and divergent bioactivity. For instance, the sulfamoyl moiety in NN-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide enhances hydrogen-bonding capacity, potentially improving target affinity.

Research Findings and Experimental Data

Structure-Activity Relationships (SAR)

  • Nitro positioning: Meta-nitro groups enhance electron withdrawal, stabilizing charge-transfer complexes with biological targets .

  • Methyl substitution: Ortho-methyl groups improve membrane permeability via lipophilicity .

Applications and Future Directions

Therapeutic Development

Potential applications include:

  • Antibacterial agents: Targeting multidrug-resistant pathogens.

  • Chemotherapy adjuvants: Synergizing with DNA-damaging agents .

Research Gaps and Opportunities

  • Mechanistic studies: Elucidating interactions with DHPS or topoisomerases.

  • In vivo validation: Assessing pharmacokinetics and toxicity in animal models.

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